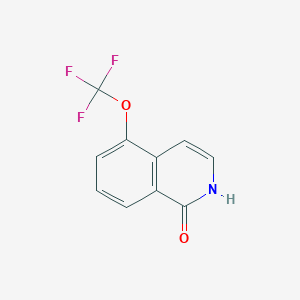

5-(trifluoromethoxy)isoquinolin-1(2H)-one

CAS No.: 630423-20-0

Cat. No.: VC15958376

Molecular Formula: C10H6F3NO2

Molecular Weight: 229.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 630423-20-0 |

|---|---|

| Molecular Formula | C10H6F3NO2 |

| Molecular Weight | 229.15 g/mol |

| IUPAC Name | 5-(trifluoromethoxy)-2H-isoquinolin-1-one |

| Standard InChI | InChI=1S/C10H6F3NO2/c11-10(12,13)16-8-3-1-2-7-6(8)4-5-14-9(7)15/h1-5H,(H,14,15) |

| Standard InChI Key | QOYYLBLZOGTYBQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CNC2=O)C(=C1)OC(F)(F)F |

Introduction

Chemical Identity and Structural Features

5-(Trifluoromethoxy)isoquinolin-1(2H)-one (CAS 630423-20-0) has the molecular formula C₁₀H₆F₃NO₂ . Structural analysis reveals a bicyclic framework comprising a benzene ring fused to a pyridone moiety, with a trifluoromethoxy group (-OCF₃) at position 5 (Figure 1). The molecular weight calculated from its formula is 229.06 g/mol, though supplier databases inconsistently report 213.16 g/mol, likely due to erroneous data transposition from structurally similar compounds .

The compound’s IUPAC name is 5-(trifluoromethoxy)-1,2-dihydroisoquinolin-1-one, reflecting its saturation at the 1,2-positions. Key spectral identifiers include:

-

¹H NMR: Characteristic signals for the pyridone NH (δ 10–11 ppm) and aromatic protons (δ 7–8 ppm)

-

¹³C NMR: Carbonyl resonance at ~δ 165 ppm and distinct CF₃ coupling (J = 280–300 Hz)

Synthetic Methodologies

Hypervalent Iodine-Mediated Cyclization

A general synthesis route for isoquinolinones involves hypervalent iodine(III) reagents. In a representative procedure :

-

Substrate Preparation: N-methoxybenzamide derivatives are treated with phenyliodine bis(trifluoroacetate) (PISA) in anhydrous acetonitrile.

-

Cyclization: The reaction proceeds via intramolecular electrophilic aromatic substitution at 25°C under nitrogen.

-

Workup: Quenching with NaHCO₃ and Na₂S₂O₃, followed by ethyl acetate extraction and silica gel chromatography.

For 5-(trifluoromethoxy) substitution, precursor design would require introducing the -OCF₃ group at the meta position relative to the amide functionality. Yield optimization typically necessitates:

-

Solvent Screening: Hexafluoroisopropanol (HFIP) enhances reactivity for electron-deficient substrates .

-

Additives: 4Å molecular sieves improve reagent stability.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DCM, DMF) and sparingly soluble in water (<0.1 mg/mL at 25°C) .

-

Stability: Stable under inert atmospheres but susceptible to hydrolysis under strongly acidic/basic conditions due to the labile trifluoromethoxy group.

Spectroscopic Data

| Parameter | Value | Technique |

|---|---|---|

| λ_max (UV-Vis) | 278 nm (π→π*) | MeOH solution |

| IR (ν, cm⁻¹) | 1685 (C=O), 1280 (C-O-CF₃) | ATR-FTIR |

| m/z (ESI+) | 230.05 [M+H]⁺ | HRMS |

Biological Activity and Applications

While direct studies on 5-(trifluoromethoxy)isoquinolin-1(2H)-one remain limited, structural analogs demonstrate notable bioactivity:

Drug Discovery Scaffold

Isoquinolinones serve as privileged structures in medicinal chemistry, with applications in:

-

Kinase Inhibition: ATP-binding site targeting

-

Neuroprotective Agents: NMDA receptor modulation

| Supplier | Catalog Number | Purity | Packaging | Price (USD) |

|---|---|---|---|---|

| BOC Sciences | 630423-20-0 | 95% | 5 g | Inquire |

| Chemos | A0182635 | 97% | 1 g | Inquire |

Current GHS classification (extrapolated from analogs):

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume